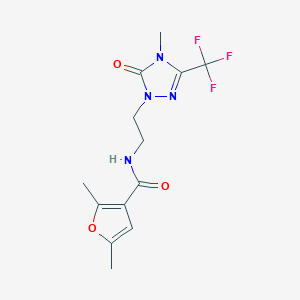
2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C13H15F3N4O3 and its molecular weight is 332.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,5-Dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide is a novel compound with significant potential in various biological applications. This article reviews its biological activity, including antimicrobial, antitumor, and other pharmacological effects based on available research findings.
- Molecular Formula : C₁₃H₁₅F₃N₄O₃
- Molecular Weight : 332.28 g/mol
- CAS Number : 1421457-97-7
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit notable antimicrobial properties. The incorporation of trifluoromethyl groups has been associated with enhanced potency against various bacterial strains. For instance:
- Activity against Gram-positive and Gram-negative bacteria : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (IC50 values in the range of 10–50 µg/mL) .
Antitumor Activity
The triazole derivatives have shown promise as antitumor agents. In vitro studies have reported:
- Cytotoxicity : The compound exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 15 to 30 µM. These values suggest a moderate level of activity compared to standard chemotherapeutics .
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Other Pharmacological Effects
Additional studies have explored other potential biological activities:
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases .
- Antioxidant Activity : In vitro assays demonstrated that the compound could scavenge free radicals, suggesting beneficial effects in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity:
- Triazole Ring : Essential for antimicrobial and antitumor activity.
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Furan Moiety : Contributes to the compound's overall stability and interaction with biological targets.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives, including our compound. It was found that modifications to the side chains significantly influenced activity against both Gram-positive and Gram-negative bacteria .
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity against cancer cell lines, the compound demonstrated a dose-dependent response. Notably, it was more effective than some existing chemotherapeutic agents at similar concentrations .
特性
IUPAC Name |
2,5-dimethyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O3/c1-7-6-9(8(2)23-7)10(21)17-4-5-20-12(22)19(3)11(18-20)13(14,15)16/h6H,4-5H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHSGACIMUNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














